molecular formula C10H11NO2 B12351762 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

Cat. No.: B12351762
M. Wt: 177.20 g/mol
InChI Key: IWDRDNBIFXAWGH-UHFFFAOYSA-N
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Description

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile is a heterocyclic compound that belongs to the family of chromenes Chromenes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted chromenes.

Scientific Research Applications

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid
  • 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-methyl ester
  • 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-amine

Uniqueness

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile is unique due to its specific structural features and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

InChI

InChI=1S/C10H11NO2/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h6,8-9H,1-4H2

InChI Key

IWDRDNBIFXAWGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C(=CO2)C#N

Origin of Product

United States

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